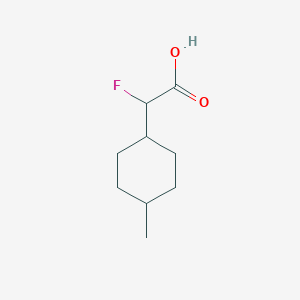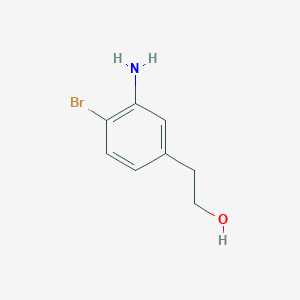
2-Fluoro-2-(4-methylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(4-methylcyclohexyl)acetic acid is an organic compound characterized by the presence of a fluorine atom and a cyclohexyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(4-methylcyclohexyl)acetic acid typically involves the fluorination of a cyclohexyl precursor followed by acetic acid functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The subsequent steps involve purification and isolation of the desired product through techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(4-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-Fluoro-2-(4-methylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing biochemical pathways. The cyclohexyl ring provides structural stability and can modulate the compound’s overall reactivity .
Comparison with Similar Compounds
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid: This compound has a methoxy group instead of a methyl group, which can alter its chemical properties and reactivity.
2-Fluoro-2-(4-hydroxycyclohexyl)acetic acid: The presence of a hydroxy group can significantly impact its solubility and hydrogen bonding capabilities.
Uniqueness: 2-Fluoro-2-(4-methylcyclohexyl)acetic acid is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15FO2 |
|---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
2-fluoro-2-(4-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H15FO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) |
InChI Key |
GLAXRWQKRSWEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13150420.png)










![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)


